1-(4-ETHOXYPHENYL)-1-PROPANOL
Description
Contextual Significance within Organic Synthesis
The importance of 1-(4-ethoxyphenyl)-1-propanol in organic synthesis lies in its dual functionality. It possesses both a secondary alcohol group and an ethoxy-substituted phenyl ring, which allows for a variety of chemical transformations. This makes it a valuable precursor in the construction of more intricate molecules.
Common methods for its synthesis include the Grignard reaction, where 4-ethoxyphenylmagnesium bromide is reacted with propanal. Another approach involves the reaction of 4-ethoxybenzaldehyde (B43997) with 1-propenyl alcohol under acidic conditions. The catalytic hydrogenation of 4-ethoxypropiophenone is also a viable synthetic route. A similar process using methoxypropiophenone and a Raney nickel catalyst has been shown to produce 1-(4-methoxyphenyl) propanol (B110389) with a high yield of over 90%. google.com
Role in the Development of Advanced Chemical Entities
The structural motifs present in this compound are found in various advanced chemical entities, particularly in the pharmaceutical and fragrance industries. It serves as a crucial intermediate in the synthesis of new drug candidates and other biologically active compounds. For instance, derivatives of similar phenylpropanol structures have been investigated for their potential as neuroprotective agents. nih.gov The related compound, (1S)-1-(3-methoxyphenyl)-1-propanol, is noted for its potential as an intermediate in pharmaceutical and agrochemical synthesis.
The compound's structure lends itself to various reactions, such as oxidation to form aldehydes and carboxylic acids, and reduction to yield corresponding hydrocarbons. The ethoxy group can also undergo nucleophilic substitution, opening pathways to a diverse range of derivatives.
Current Research Landscape and Emerging Areas of Investigation
Current research continues to explore the synthetic utility of this compound and its derivatives. The development of efficient and selective catalytic methods for its synthesis and transformation is an active area of investigation. For example, research into the catalytic reduction of related compounds like 4-nitrophenol (B140041) using various nanoparticles highlights the ongoing interest in developing novel catalytic systems that could be applied to the synthesis of phenylpropanol derivatives. rsc.orgnih.govscilit.netnih.govresearchgate.net
Furthermore, the exploration of its potential biological activities is a growing field. While this article does not delve into specific therapeutic uses, the scientific literature indicates that compounds with similar structures are being studied for various medicinal applications. The investigation of structure-activity relationships in derivatives of this compound is a key focus, aiming to design new molecules with enhanced properties for various applications, including materials science.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H16O2 | howeipharm.comstenutz.euscbt.com |
| Molecular Weight | 180.25 g/mol | howeipharm.comstenutz.eu |
| Appearance | Colorless to pale yellow liquid | |
| Melting Point | 24-26°C | |
| Boiling Point | 225-230°C | |
| Solubility | Soluble in ethanol (B145695) and dimethyl ketone | |
| CAS Number | 1031927-88-4 | howeipharm.comscbt.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-11(12)9-5-7-10(8-6-9)13-4-2/h5-8,11-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTFSJALTYYMKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626105 | |
| Record name | 1-(4-Ethoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031927-88-4 | |
| Record name | 1-(4-Ethoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Control and Chiral Technologies in 1 4 Ethoxyphenyl 1 Propanol Synthesis
Enantioselective Synthesis Strategies
Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. For 1-(4-ethoxyphenyl)-1-propanol, this means selectively forming either the (R)- or (S)-enantiomer.
Asymmetric catalysis is a powerful method for enantioselective synthesis, where a small amount of a chiral metal complex catalyzes the formation of large quantities of an enantiomerically enriched product. nih.govmdpi.com The choice of the metal and the chiral ligand is crucial for achieving high enantioselectivity. nih.govdiva-portal.org
Transition metal complexes, particularly those of ruthenium, rhodium, and palladium, are often employed. mdpi.comuniurb.it For instance, ruthenium alkylidene complexes have been synthesized and used as catalysts in metathesis reactions. mdpi.com The ligands used in these complexes are often nitrogen- and oxygen-containing compounds, such as pyridinyl alcohols and bipyridinyl diols, which can coordinate with the metal to create a chiral environment. mdpi.comresearchgate.net This chiral environment directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other.
The enantioselective addition of diethylzinc (B1219324) to benzaldehyde, a reaction analogous to the synthesis of this compound, has been successfully catalyzed by chiral ligands derived from amino alcohols. mdpi.com In one study, pyridyl oxazoline (B21484) ligands demonstrated the ability to produce opposite enantiomers of 1-phenyl-1-propanol (B1198777) depending on the ligand's stereochemistry. diva-portal.org Specifically, one diastereomeric ligand yielded the (S)-isomer with 71% enantiomeric excess (ee), while the other produced the (R)-isomer with 88% ee. diva-portal.org This highlights the profound impact of the ligand structure on the stereochemical outcome.
The development of novel chiral ligands is an active area of research. nih.gov For example, C2-symmetric chiral ligands like 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene have been synthesized and used in copper-catalyzed asymmetric Friedel-Crafts alkylation reactions, achieving up to 81% ee. nih.gov
Table 1: Examples of Asymmetric Catalysis for Chiral Alcohol Synthesis
| Catalyst/Ligand System | Reaction Type | Product | Enantiomeric Excess (ee) |
| Pyridyl oxazoline ligand 76 | Diethylzinc addition to benzaldehyde | (S)-1-phenyl-1-propanol | 71% |
| Pyridyl oxazoline ligand 77 | Diethylzinc addition to benzaldehyde | (R)-1-phenyl-1-propanol | 88% |
| Ligand L5 / Cu(OTf)2 | Friedel-Crafts alkylation | Substituted indole (B1671886) derivative | up to 81% |
Data sourced from multiple studies demonstrating the efficacy of different chiral ligand-metal complexes in asymmetric synthesis. nih.govdiva-portal.org
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgwordpress.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. wikipedia.orgwordpress.com This strategy has been widely used in asymmetric synthesis since its introduction by E.J. Corey and B.M. Trost. wikipedia.org
Common chiral auxiliaries include oxazolidinones, pioneered by David A. Evans, and derivatives of natural products like (-)-8-phenylmenthol. wordpress.com In the context of synthesizing chiral alcohols like this compound, a chiral auxiliary can be attached to a precursor molecule. For example, a chiral auxiliary can be used to control the diastereoselective addition of a Grignard reagent or an organolithium compound to an aldehyde or ketone.
One prominent example is the use of (R)-1-(4-methoxyphenyl)ethanamine to create a diimine, which then undergoes a highly diastereoselective addition of allylzinc bromide. researchgate.net Another approach involves using chiral arylsulfinylamides, where the sulfinyl group acts as a traceless chiral auxiliary in photoredox-mediated aminoarylations of alkenes. nih.gov
Biocatalysis utilizes enzymes, such as alcohol dehydrogenases (ADHs), to perform highly selective chemical transformations. uniovi.es These enzymatic reactions are often characterized by high enantioselectivity and are conducted under mild conditions. uniovi.es The stereochemical outcome of ketone reduction by ADHs is often predictable by Prelog's rule, which states that the hydride is delivered to the re-face of the carbonyl, typically yielding the (S)-alcohol. nih.govresearchgate.net
However, some enzymes, known as anti-Prelog ADHs, deliver the hydride to the si-face, resulting in the (R)-alcohol. nih.govresearchgate.net The availability of both Prelog and anti-Prelog enzymes allows for the selective synthesis of either enantiomer of a chiral alcohol. almacgroup.com For instance, whole cells of Acetobacter pasteurianus have been shown to exhibit high anti-Prelog selectivity in the reduction of various prochiral ketones. nih.gov In one study, the reduction of 2-octanone (B155638) using Acetobacter pasteurianus yielded (R)-2-octanol with an enantiomeric excess greater than 99.9%. nih.gov
Screening of carbonyl reductase (CRED) enzyme libraries has proven to be an efficient method for identifying suitable biocatalysts for the synthesis of specific chiral alcohols. almacgroup.com One such screening found that enzymes from just six CREDs could provide both Prelog and anti-Prelog hits for a majority of the tested ketones, with many products achieving over 99% ee. almacgroup.com
Table 2: Biocatalytic Reduction of Prochiral Ketones
| Biocatalyst | Substrate | Product Enantiomer | Enantiomeric Excess (ee) |
| Acetobacter pasteurianus GIM1.158 | 2-Octanone | (R)-2-octanol | >99.9% |
| CRED A161 | 2-Chloro-1-(4-bromophenyl)ethanone | (S)-1-(4-bromophenyl)-2-chloroethanol | 99.8% |
| ADH-A | 2-Azido-1-phenylethanone | (R)-2-azido-1-phenylethanol | >99% |
| LbADH | Various aryl ketones | (R)-alcohols | High |
Data compiled from studies on biocatalytic reductions, highlighting the high enantioselectivity achievable with both Prelog and anti-Prelog enzymes. nih.govresearchgate.netalmacgroup.comrsc.org
Diastereoselective Synthesis Approaches
Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. In molecules with multiple stereocenters, controlling the relative configuration of these centers is crucial.
For molecules with two adjacent stereocenters, the relative configurations are often described as syn (or erythro) and anti (or threo). The synthesis of 1,3-diaryl-3-phenylsulfanyl-1-propanols, which are structurally related to this compound, has been shown to proceed through a mixture of diastereomers. semanticscholar.org The subsequent cyclization of these propanols can lead to the formation of specific diastereomers of the final product. semanticscholar.org
The Ireland-Claisen rearrangement is a powerful tool for controlling diastereoselectivity, with some applications achieving diastereoselectivities greater than 99:1. core.ac.uk
Diastereoselective addition reactions are a common strategy for controlling the formation of new stereocenters. This can be achieved by using a chiral substrate, a chiral reagent, or a chiral catalyst. For example, the addition of organometallic reagents to chiral aldehydes or imines can proceed with high diastereoselectivity. researchgate.netnih.gov The reaction of triorganozincates with (R)-N-(tert-butanesulfinyl) imines has been shown to produce α-branched sulfinamides with diastereomeric ratios of up to 98:2. researchgate.net
The choice of Lewis acid can also influence the diastereoselectivity of a reaction. In the addition of an allylstannane reagent to an aldehyde, the use of MgBr₂·OEt₂ was found to direct the stereochemical outcome. nih.gov Similarly, in the synthesis of sphingosine (B13886) derivatives, the choice between ZnBr₂ and an organozinc reagent without a Lewis acid led to the selective formation of either the erythro or threo diastereomer. core.ac.uk
Utilization of this compound as a Chiral Building Block
This compound, by virtue of its chiral center at the carbinol carbon, serves as a valuable chiral building block in organic synthesis. Its enantiomers can be used as starting materials or key intermediates in the synthesis of more complex, enantiomerically pure molecules. lookchem.com The presence of the hydroxyl group and the ethoxyphenyl moiety allows for a variety of chemical transformations, making it a versatile precursor for a range of target compounds.
The applications of chiral this compound as a building block are significant in pharmaceutical research and development. Chiral alcohols are fundamental components in the synthesis of many active pharmaceutical ingredients (APIs). The specific stereochemistry of the alcohol can be crucial for the efficacy and safety of the final drug product. Enantiomerically enriched forms of similar aryl propanols have been utilized in the synthesis of various biologically active compounds. lookchem.com
In the broader context of organic chemistry, the use of such chiral building blocks is a key strategy in asymmetric synthesis. researchgate.net This approach, often termed the "chiral pool" strategy, leverages readily available, enantiomerically pure compounds derived from natural sources or through efficient asymmetric synthesis to construct complex chiral molecules. researchgate.net The predictable stereochemistry of the building block is transferred to the final product, providing an efficient route to enantiomerically pure targets. researchgate.net The development of methods for the asymmetric synthesis of secondary alcohols, including those with aromatic substituents, has been a significant area of research to supply these crucial chiral building blocks. sctunisie.org
Analytical Methodologies for Stereochemical Purity Assessment
The successful application of this compound as a chiral building block is contingent upon the ability to accurately determine its enantiomeric purity. Several analytical techniques are employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being among the most powerful and widely used methods.
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times and, thus, separation. u-tokyo.ac.jpnih.gov
The selection of the appropriate chiral column and mobile phase is critical for achieving successful enantiomeric separation. u-tokyo.ac.jp For compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are often effective. sctunisie.orgnih.gov The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695). u-tokyo.ac.jpsciengine.com The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time. u-tokyo.ac.jp
The detection of the separated enantiomers is commonly performed using a UV detector, as the aromatic ring in this compound provides strong UV absorbance. nih.gov A typical wavelength for detection is 254 nm. nih.gov By analyzing a racemic mixture (a 50:50 mixture of both enantiomers) and the enantiomerically enriched sample, the enantiomeric excess (% ee) can be determined by comparing the peak areas of the two enantiomers in the chromatogram. u-tokyo.ac.jp
Table 1: Representative Chiral HPLC Parameters for Analysis of Aryl Propanols
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® IC, Chiralcel® OD-H) | Provides stereospecific interactions for enantiomeric recognition. sctunisie.orgnih.gov |
| Mobile Phase | Hexane/Isopropanol mixtures (e.g., 90:10, 70:30) | Balances solute elution and interaction with the CSP. u-tokyo.ac.jpsciengine.com |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. nih.gov |
| Detection | UV at 254 nm | The aromatic ring provides a strong chromophore for detection. nih.gov |
| Column Temperature | 25 °C | Temperature can influence retention times and resolution. nih.gov |
This table presents typical starting conditions for chiral HPLC method development for similar compounds. Actual conditions for this compound would require specific optimization.
NMR spectroscopy is another powerful tool for determining the enantiomeric excess of a chiral compound. Since the NMR spectra of enantiomers in an achiral solvent are identical, a chiral auxiliary is required to induce diastereotopicity, resulting in distinguishable signals for the two enantiomers. researchgate.net
One common approach involves the use of chiral derivatizing agents (CDAs). The chiral alcohol is reacted with a CDA, such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride, to form diastereomeric esters. tcichemicals.com These diastereomers have different physical properties and, consequently, different NMR spectra. The signals of specific protons or other nuclei (e.g., ¹⁹F if a fluorine-containing CDA is used) will appear at different chemical shifts for each diastereomer. tcichemicals.com By integrating the signals corresponding to each diastereomer, their ratio can be determined, which directly correlates to the enantiomeric excess of the original alcohol. tcichemicals.com
Alternatively, chiral solvating agents (CSAs) or chiral shift reagents can be used. researchgate.net These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte in the NMR tube. nih.gov This complexation leads to a differential shielding or deshielding of the nuclei of the two enantiomers, causing a separation of their signals in the NMR spectrum. nih.gov Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), have been used for the determination of enantiomeric excess of alcohols. sctunisie.org The magnitude of the induced chemical shift difference is dependent on the concentration of the shift reagent and the specific analyte. researchgate.net
Table 2: Common NMR Methods for Enantiomeric Excess Determination of Chiral Alcohols
| Method | Reagent/Auxiliary | Principle | Advantages |
|---|---|---|---|
| Chiral Derivatizing Agents (CDAs) | Mosher's acid, MαNP acid | Covalent bond formation to create diastereomers with distinct NMR signals. tcichemicals.com | Often provides large, clear separation of signals. |
| Chiral Solvating Agents (CSAs) | Cyclodextrins, Pirkle's alcohol | Non-covalent interaction to form transient diastereomeric complexes. researchgate.net | Sample is not consumed and can be recovered. |
| Chiral Shift Reagents | Lanthanide complexes (e.g., Eu(hfc)₃) | Formation of diastereomeric complexes with a paramagnetic metal, inducing large chemical shift differences. sctunisie.orgresearchgate.net | Can produce significant signal separation, aiding in quantification. |
Reaction Pathways and Mechanistic Elucidation of 1 4 Ethoxyphenyl 1 Propanol
Oxidation Reactions of the Alcohol Moiety
The secondary alcohol group of 1-(4-ethoxyphenyl)-1-propanol can be oxidized to the corresponding ketone, 1-(4-ethoxyphenyl)-1-propanone. This transformation is a common reaction for secondary alcohols. The presence of the electron-donating ethoxy group on the phenyl ring can influence the reaction rate but does not prevent the oxidation.
Standard oxidizing agents are effective for this conversion. The choice of reagent can determine the selectivity and yield of the product. Under more vigorous conditions, oxidative cleavage of the carbon-carbon bond adjacent to the ring can occur, potentially leading to the formation of 4-ethoxybenzoic acid.
Table 1: Common Oxidation Reactions and Products
| Oxidizing Agent | Major Product | Reaction Type |
| Chromium Trioxide (CrO₃) | 1-(4-ethoxyphenyl)-1-propanone | Oxidation of secondary alcohol |
| Potassium Permanganate (B83412) (KMnO₄) | 1-(4-ethoxyphenyl)-1-propanone | Oxidation of secondary alcohol |
| Potassium Permanganate (KMnO₄, harsh conditions) | 4-Ethoxybenzoic Acid | Oxidative Cleavage |
Research findings indicate that for analogous compounds like 1-(4-methylphenyl)-1-propanol, oxidizing agents such as chromium trioxide or potassium permanganate are used to yield the corresponding propanone. Similarly, the oxidation of 1-ethyl-4-methoxybenzene can yield 1-(4-methoxyphenyl)ethanone, demonstrating the reactivity of the benzylic position. rsc.org
Reduction Reactions (beyond initial synthesis)
While the synthesis of this compound often involves the reduction of 1-(4-ethoxyphenyl)-1-propanone, the alcohol moiety itself can undergo further reduction to the corresponding alkane, 1-ethyl-4-ethoxybenzene. This type of reaction, known as dehydroxylation, typically requires strong reducing agents or a two-step process involving the conversion of the hydroxyl group into a better leaving group.
Table 2: Reduction Pathways for this compound
| Reaction Method | Intermediate Step | Final Product |
| Catalytic Hydrogenolysis | Conversion to a tosylate or halide | 1-Ethyl-4-ethoxybenzene |
| Ionic Reduction (e.g., with triethylsilane and a strong acid) | Protonation to form a benzylic carbocation | 1-Ethyl-4-ethoxybenzene |
Nucleophilic Substitution Reactions
The hydroxyl group of this compound can be replaced by a nucleophile in a substitution reaction. smolecule.com Given the secondary benzylic nature of the alcohol, the reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions.
Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (H₂O). The departure of water generates a secondary benzylic carbocation. This carbocation is resonance-stabilized by the phenyl ring, and its formation is further favored by the electron-donating para-ethoxy group. This intermediate is then attacked by a nucleophile, characteristic of an Sₙ1 pathway. khanacademy.org
Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate (-OTs). A strong nucleophile can then displace the tosylate group in a concerted Sₙ2 reaction. pearson.com
Table 3: Mechanistic Pathways for Nucleophilic Substitution
| Mechanism | Key Intermediate/Transition State | Favored By | Example Nucleophiles |
| Sₙ1 | Resonance-stabilized secondary benzylic carbocation | Protic solvents, weak nucleophiles, acidic conditions | Halide ions (Cl⁻, Br⁻), H₂O, Alcohols |
| Sₙ2 | Pentacoordinate transition state | Aprotic solvents, strong nucleophiles, conversion of -OH to a good leaving group (e.g., tosylate) | Thiolates (RS⁻), Azides (N₃⁻), Cyanides (CN⁻) |
Studies on similar benzylic systems, such as 1-(4-methoxyphenyl)ethyl derivatives, show that they readily undergo Sₙ1 reactions through a stabilized carbocation intermediate. acs.orgresearchgate.net
Radical-Mediated Reaction Pathways
The benzylic C-H bond in this compound is relatively weak due to the ability of the phenyl ring to stabilize an adjacent radical through resonance. This makes the compound susceptible to radical-mediated reactions.
Homolytic cleavage of the C-H bond can be initiated by heat or UV light in the presence of a radical initiator. The resulting benzylic radical can then participate in various pathways, such as radical-exchange or abstraction reactions. For instance, in the presence of reagents like N-bromosuccinimide (NBS), a radical chain mechanism can lead to the substitution of the benzylic hydrogen with a bromine atom.
Nitrogen-centered radicals can also react at the benzylic position. acs.org These reactions often proceed via a homolytic aromatic substitution or by abstraction of the benzylic hydrogen, followed by radical recombination. acs.org
Rearrangement Processes
Rearrangement reactions can occur when a carbocation intermediate is formed, particularly under acidic conditions. mvpsvktcollege.ac.in In the case of this compound, protonation of the alcohol and loss of water would form a secondary benzylic carbocation. While this cation is already stabilized, under certain conditions, a 1,2-hydride shift from the adjacent carbon is conceivable, though less likely due to the stability of the benzylic cation.
More significant rearrangements, such as the Wagner-Meerwein rearrangement, are observed in more complex analogous structures where a more stable carbocation can be formed. researchgate.net For this compound itself, rearrangement is not a dominant pathway under typical substitution or elimination conditions.
Investigations of Intermediate Species Formation and Stability
The stability of intermediates is crucial in determining the reaction pathways of this compound.
Benzylic Carbocation: As discussed, the formation of a secondary benzylic carbocation is a key feature of its Sₙ1 reactivity. The stability of this cation is enhanced by two factors: resonance delocalization of the positive charge into the aromatic ring and the electron-donating effect of the para-ethoxy group. The ethoxy group's oxygen atom can donate a lone pair of electrons through resonance, further stabilizing the charge.
Benzylic Radical: The benzylic radical is also resonance-stabilized, which explains the susceptibility of the benzylic position to radical reactions. khanacademy.org
Quinone Methides: Under oxidative conditions, phenolic compounds can form quinone methides. While this compound is not a phenol, related compounds with a hydroxyl group on the ring can form such intermediates. There is a possibility that under specific enzymatic or strong chemical oxidation, intermediates with a quinone-like structure could be transiently formed, especially if the ethoxy group were cleaved. However, direct formation from the parent compound is not a primary pathway. Research on the oxidation of phenols often involves the formation of 4-(tert-butylperoxy)cyclohexadienones, which can rearrange to quinone derivatives. researchgate.net
Kinetic and Thermodynamic Aspects of Reaction Mechanisms
The kinetics and thermodynamics of reactions involving this compound are heavily influenced by the electronic properties of the ethoxy group and the stability of the reaction intermediates.
Kinetic vs. Thermodynamic Control: In reactions with multiple possible products, such as elimination versus substitution, the reaction conditions can dictate the outcome. libretexts.org For example, at lower temperatures, the reaction may be under kinetic control, favoring the product that is formed fastest (i.e., has the lowest activation energy). At higher temperatures, where reactions may become reversible, the more stable thermodynamic product will be favored. libretexts.org
Influence of the Ethoxy Group: The electron-donating ethoxy group accelerates reactions that involve the formation of a positive charge at the benzylic position (e.g., Sₙ1 reactions). It does this by stabilizing the carbocation intermediate, thereby lowering the activation energy for its formation. Studies on the ionization of related trityl alcohols show that electron-donating groups significantly increase reaction rates. researchgate.net
Activation Energy: The energy required to initiate these reactions (apparent activation energy, Ea) provides insight into the mechanism. For instance, heterogeneous catalytic esterification reactions involving similar alcohols have been studied, with LHHW (Langmuir–Hinshelwood–Hougen–Watson) models suggesting surface-reaction-controlled processes with activation energies in the range of 60-66 kJ/mol. researchgate.netmdpi.com While this is for a different reaction (esterification), it highlights the methodologies used to study the kinetics of alcohol reactions.
Advanced Spectroscopic Characterization and Structural Analysis of 1 4 Ethoxyphenyl 1 Propanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of a molecule.
High-Resolution ¹H and ¹³C NMR Investigations
High-resolution ¹H and ¹³C NMR spectra offer detailed insights into the chemical environment of each unique proton and carbon atom in 1-(4-ethoxyphenyl)-1-propanol. While specific experimental data for this exact compound is not widely published, a detailed projection of the expected chemical shifts (δ) can be derived from the analysis of closely related analogs and established substituent effects in NMR spectroscopy. The expected signals, their multiplicities, and coupling constants (J) are crucial for the complete assignment of the molecular structure.
The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the ethoxy group, the propanol (B110389) chain, and the aromatic ring. The ethoxy group's methylene (B1212753) protons (-OCH₂-) are expected to appear as a quartet due to coupling with the adjacent methyl protons, which in turn would appear as a triplet. The aromatic protons will present as a typical AA'BB' system for a 1,4-disubstituted benzene (B151609) ring, appearing as two doublets. The methine proton (-CH(OH)-) on the propanol chain will be a triplet, coupled to the adjacent methylene group.
The ¹³C NMR spectrum will display unique resonances for each of the 11 carbon atoms in the molecule, as its structure lacks symmetry that would make carbons chemically equivalent. The chemical shifts are influenced by the electronegativity of the attached oxygen atoms and the aromatic system.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH(OH)-CH₂ -CH₃ | ~0.90 | Triplet (t) | ~7.4 |
| -O-CH₂-CH₃ | ~1.41 | Triplet (t) | ~7.0 |
| -CH(OH)-CH₂ -CH₃ | ~1.75 | Multiplet (m) | - |
| -OH | ~2.0 (variable) | Singlet (s, broad) | - |
| -O-CH₂ -CH₃ | ~4.02 | Quartet (q) | ~7.0 |
| -CH (OH)- | ~4.58 | Triplet (t) | ~6.6 |
| Ar-H (ortho to -OCH₂CH₃) | ~6.87 | Doublet (d) | ~8.6 |
| Ar-H (ortho to propanol) | ~7.25 | Doublet (d) | ~8.6 |
Note: Data is predicted based on analogous compounds and standard chemical shift increments. The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and solvent.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH(OH)-CH₂-C H₃ | ~10.1 |
| -O-CH₂-C H₃ | ~14.8 |
| -CH(OH)-C H₂-CH₃ | ~32.0 |
| -O-C H₂-CH₃ | ~63.4 |
| C H(OH) | ~75.5 |
| Ar-C (ortho to -OCH₂CH₃) | ~114.5 |
| Ar-C (ortho to propanol) | ~127.5 |
| Ar-C (ipso, C-CH(OH)) | ~136.5 |
| Ar-C (ipso, C-O) | ~158.5 |
Note: Data is predicted based on analysis of similar structures such as 1-phenylpropan-1-ol and 1-(4-methoxyphenyl)-1-propanol. rsc.orgnih.gov
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecular structure, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the following key correlations would be expected:
A cross-peak between the methine proton (-CH(OH)-) and the adjacent methylene protons of the propyl chain.
A cross-peak between the methylene and methyl protons of the propyl chain.
A cross-peak between the methylene and methyl protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). google.com It is a powerful tool for assigning carbon signals based on their known proton assignments. For instance, the aromatic proton signal at ~7.25 ppm would show a cross-peak to the aromatic carbon signal at ~127.5 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (long-range C-H correlations). This is crucial for connecting different spin systems and identifying quaternary (non-protonated) carbons. Key expected HMBC correlations for this compound would include:
Correlations from the methine proton (-CH(OH)-) to the ipso-aromatic carbon and the methyl carbon of the propyl group.
Correlations from the aromatic protons to adjacent and quaternary aromatic carbons.
Correlations from the ethoxy methylene protons to the ipso-aromatic carbon attached to the ether oxygen.
Advanced NMR Spectroscopy for Molecular Dynamics and Conformation
Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the spatial proximity of atoms, which is essential for determining the preferred three-dimensional conformation of a molecule. For this compound, a key conformational feature is the rotation around the single bond connecting the chiral carbon of the propanol group to the phenyl ring.
Vibrational Spectroscopy
Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" of the functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The spectrum is dominated by a strong, broad absorption corresponding to the O-H stretching of the alcohol group and various C-H, C=C, and C-O absorptions.
Table 3: Principal FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3380 | O-H Stretch | Alcohol | Strong, Broad |
| ~3050-3000 | C-H Stretch | Aromatic | Medium |
| ~2965-2870 | C-H Stretch | Aliphatic (CH₃, CH₂) | Strong |
| ~1610, ~1510 | C=C Stretch | Aromatic Ring | Strong |
| ~1245 | C-O Stretch | Aryl-Alkyl Ether (asymmetric) | Strong |
| ~1175 | In-plane C-H Bend | Aromatic | Medium |
| ~1040 | C-O Stretch | Secondary Alcohol / Ether (symmetric) | Strong |
| ~830 | Out-of-plane C-H Bend | 1,4-disubstituted benzene | Strong |
Note: Data is compiled from general spectroscopic principles and data for analogous compounds. rsc.org The broadness of the O-H stretch is indicative of hydrogen bonding. The strong peaks related to the C-O ether and the substitution pattern on the benzene ring are key identifiers for this molecule.
Raman Spectroscopy
Raman spectroscopy provides valuable information about the vibrational modes of a molecule, complementing infrared (IR) spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, such as those found in the aromatic ring and the alkyl backbone of this compound. The Raman spectrum is characterized by scattering peaks at specific frequency shifts (measured in wavenumbers, cm⁻¹) corresponding to the vibrational energies of the molecule. usda.gov
For this compound, the Raman spectrum would exhibit several characteristic bands. The aromatic part of the molecule produces strong signals. researchgate.net Key expected vibrations include:
Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.
Aliphatic C-H Stretching: Arising from the ethyl and propyl groups, these bands appear in the 2850-3000 cm⁻¹ range. researchgate.net
Aromatic Ring Vibrations: Strong bands around 1600 cm⁻¹ and 1515 cm⁻¹ are characteristic of the C=C stretching vibrations within the benzene ring. researchgate.net
C-O Stretching: Vibrations associated with the ether linkage (Ar-O-C) and the alcohol group (C-OH) would also be present.
The sensitivity of Raman spectroscopy to the aromatic nucleus often makes it a powerful tool for analyzing such compounds, as the aromatic signals can be significantly enhanced compared to aliphatic structures. researchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Structural Feature |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Ring |
| Aliphatic C-H Stretch | 2850 - 3000 | Propyl and Ethoxy Groups |
| Aromatic C=C Stretch | ~1600 | Phenyl Ring Skeletal Vibration |
| C-O-C Asymmetric Stretch | ~1250 | Ethoxy Group |
Spectral Analysis for Molecular Interactions (e.g., hydrogen bonding)
The presence of a hydroxyl (-OH) group and an ether oxygen in this compound allows for both intramolecular and intermolecular hydrogen bonding. Spectroscopic methods, particularly IR and Raman, are powerful tools for studying these interactions. core.ac.uk
Hydrogen bonding significantly affects the vibrational frequency of the O-H group. In an isolated, non-hydrogen-bonded (monomeric) state, the O-H stretching vibration appears as a sharp band at a higher frequency (typically ~3600-3650 cm⁻¹). When the molecule forms intermolecular hydrogen bonds (e.g., in the liquid state or in concentrated solutions), the O-H bond weakens, resulting in a broad and strong absorption band that is shifted to a lower frequency (typically 3200-3500 cm⁻¹). core.ac.uk The broadness of the band reflects the variety of different hydrogen-bonded species (dimers, trimers, polymers) present in the sample. rsc.org
Studies on similar molecules like 2-amino-1-propanol and 3-amino-1-propanol have shown that intermolecular hydrogen bonding is the dominant interaction in the pure liquid state. core.ac.uk For this compound, the hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and ethoxy groups can act as acceptors. Analyzing the position and shape of the O-H stretching band in the vibrational spectrum provides quantitative insights into the thermodynamics and equilibrium of these hydrogen-bonding interactions. rsc.orgnih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. etamu.edu
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edu The sample is first vaporized and separated into its components in the GC column. Each component then enters the mass spectrometer, where it is ionized, fragmented, and detected. phcogres.com
For this compound (molecular weight: 180.24 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 180. nih.gov However, this peak may be weak due to the molecule's tendency to fragment upon ionization. libretexts.org The fragmentation pattern provides a structural fingerprint. Key fragmentation pathways for this alcohol include:
Alpha-Cleavage: This is a characteristic fragmentation for alcohols. Cleavage of the C-C bond adjacent to the oxygen atom is highly favorable. Loss of the ethyl radical (•CH₂CH₃, 29 Da) would result in a prominent fragment ion at m/z 151. This [M-29]⁺ ion, corresponding to the [CH(OH)C₆H₄OC₂H₅]⁺ structure, is often the base peak or a very significant peak in the spectrum of similar benzylic alcohols.
Benzylic Cleavage: The bond between the benzylic carbon and the hydroxyl group can cleave, leading to the loss of a water molecule (18 Da), especially under thermal stress in the GC inlet, giving a peak at m/z 162 ([M-18]⁺).
Fragmentation of the Ethoxy Group: Cleavage can occur within the ethoxy group, leading to the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) to give an ion at m/z 152, or the loss of an ethoxy radical (•OC₂H₅, 45 Da).
The NIST Mass Spectrometry Data Center contains a reference spectrum for this compound under NIST number 388605, which details 94 distinct peaks in its GC-MS analysis. nih.gov
| m/z | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 180 | [C₁₁H₁₆O₂]⁺ | Molecular Ion (M⁺) |
| 151 | [M - C₂H₅]⁺ | Alpha-cleavage (loss of ethyl radical) |
| 162 | [M - H₂O]⁺ | Dehydration |
| 121 | [HOC₂H₄C₆H₅]⁺ | Cleavage of ether bond and rearrangement |
High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HRMS)
Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. nih.gov It is particularly useful for polar molecules and often results in the observation of protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. nih.govacs.org
When coupled with a high-resolution mass analyzer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap, ESI can determine the mass of an ion with extremely high accuracy (typically to four or more decimal places). nih.gov This allows for the unambiguous determination of the elemental formula of the compound.
For this compound (C₁₁H₁₆O₂), the theoretical exact mass of the neutral molecule is 180.11503 Da. nih.gov HRMS analysis would be used to confirm this composition by detecting the corresponding ions.
| Ion Species | Formula | Calculated m/z (Da) |
|---|---|---|
| [M+H]⁺ | [C₁₁H₁₇O₂]⁺ | 181.12286 |
| [M+Na]⁺ | [C₁₁H₁₆NaO₂]⁺ | 203.10482 |
| [M+K]⁺ | [C₁₁H₁₆KO₂]⁺ | 219.07876 |
An experimental HRMS measurement matching one of these calculated values to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula. acs.org
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. gdckulgam.edu.in The key chromophore in this compound is the substituted benzene ring.
The benzene ring itself has characteristic π → π* transitions. The presence of substituents on the ring alters the energy levels of the molecular orbitals and thus shifts the absorption maxima (λmax). The ethoxy (-OC₂H₅) and hydroxyl (-OH) groups are both auxochromes with lone pairs of electrons on the oxygen atoms. These groups donate electron density to the aromatic ring through resonance, which lowers the energy gap between the π and π* orbitals. This effect causes a bathochromic shift (or red shift) of the absorption bands to longer wavelengths compared to unsubstituted benzene. gdckulgam.edu.in
For this compound, the UV spectrum is expected to show strong absorption in the UV region, likely with a primary absorption band (related to the E2 band of benzene) around 220-230 nm and a secondary, less intense band (related to the B band of benzene) around 270-280 nm. The exact λmax and molar absorptivity (ε) are dependent on the solvent used, as solvent polarity can influence the electronic transitions. gdckulgam.edu.in
X-ray Crystallography for Absolute Configuration and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. springernature.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise positions of all atoms, as well as bond lengths, bond angles, and torsional angles. researchgate.net
This compound is a chiral molecule, as the C1 carbon of the propanol chain is a stereocenter bonded to four different groups (H, OH, ethyl, and 4-ethoxyphenyl). Therefore, it exists as a pair of enantiomers, (R)- and (S)-1-(4-ethoxyphenyl)-1-propanol.
To determine the absolute configuration of one of these enantiomers, one must first obtain a suitable single crystal of the enantiomerically pure compound or a diastereomeric salt formed by reacting the racemic alcohol with a chiral resolving agent. researchgate.net The diffraction data is then collected, often using copper radiation to enhance anomalous dispersion effects. The analysis, often referred to as the Bijvoet method, allows for the unambiguous assignment of the R or S configuration at the chiral center. researchgate.net This technique provides the ultimate proof of the molecule's absolute stereochemistry and conformation in the crystalline state. springernature.com While no published crystal structure for this compound was identified in the searched literature, this technique remains the gold standard for such determinations.
Computational Chemistry and Theoretical Investigations of 1 4 Ethoxyphenyl 1 Propanol
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional structure of a molecule is crucial to its function. Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable conformation. For a flexible molecule like 1-(4-ethoxyphenyl)-1-propanol, which has several rotatable bonds, a conformational analysis would be necessary to identify the various low-energy conformers and their relative populations. This would involve systematically rotating the bonds and performing geometry optimizations for each starting structure. The lack of such a study means that the preferred 3D structure and the conformational landscape of this compound remain theoretically uncharacterized.
Electronic Structure Analysis
Understanding the distribution of electrons within a molecule is key to predicting its reactivity and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A computational study would map the distribution of these orbitals on the this compound structure and provide their energy levels. Without such an analysis, predictions about the reactive sites of this molecule are purely speculative.
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. It partitions the molecular wavefunction into localized bonds, lone pairs, and anti-bonding orbitals. This allows for the quantification of donor-acceptor interactions, which are crucial for understanding hyperconjugation and delocalization effects. An NBO analysis of this compound would offer detailed insights into the nature of its chemical bonds and the interactions between the ethoxy, phenyl, and propanol (B110389) moieties. To date, no such analysis has been reported for this compound.
Derivatization Chemistry and Functionalization Strategies of 1 4 Ethoxyphenyl 1 Propanol
Strategies for Analytical Derivatization
Analytical derivatization is a crucial technique used to modify an analyte to enhance its chemical and physical properties for better separation and detection, particularly in gas chromatography (GC). jfda-online.com For a polar compound like 1-(4-ethoxyphenyl)-1-propanol, derivatization aims to increase its volatility and thermal stability while improving peak shape and detector response. weber.hu The primary methods for derivatizing alcoholic hydroxyl groups are silylation, acylation, and alkylation.
Silylation is a common and effective derivatization method for compounds containing active hydrogens, such as alcohols. ut.ac.ir The process involves the replacement of the acidic proton of the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. jlu.edu.cn This transformation significantly reduces the polarity of the molecule and disrupts intermolecular hydrogen bonding, leading to increased volatility, which is essential for GC analysis. researchgate.net
A variety of silylating agents can be employed, with reactivity varying based on the specific reagent and the presence of a catalyst. For a secondary benzylic alcohol like this compound, common silylating agents include hexamethyldisilazane (B44280) (HMDS), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). ut.ac.irjlu.edu.cn Reactions with HMDS often require a catalyst, such as silica (B1680970) chloride (SiO2-Cl), to activate the otherwise inert reagent. ut.ac.ir In contrast, BSTFA and MSTFA are more reactive and can often achieve complete silylation without a catalyst. jlu.edu.cn
The general reaction for the silylation of this compound is as follows:
This compound + Silylating Agent → 1-(4-ethoxyphenyl)-1-(trimethylsilyloxy)propane + Byproduct
Table 1: Representative Silylation Agents and Conditions for this compound This table presents plausible reaction conditions based on general procedures for silylating secondary benzylic alcohols.
| Silylating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time |
|---|---|---|---|---|
| Hexamethyldisilazane (HMDS) | SiO2-Cl | Acetonitrile or Solvent-free | Room Temperature - Reflux | 1-4 hours |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | None or TMCS (catalyst) | Pyridine (B92270), Acetonitrile | 60-80 | 15-30 min |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | None | Pyridine, Acetonitrile | 60-100 | 15-30 min |
Acylation is another robust method for the derivatization of alcohols, involving the introduction of an acyl group to form an ester. mdpi.com The resulting esters are less polar and more volatile than the parent alcohol. mdpi.com Common acylating agents include acid anhydrides (e.g., acetic anhydride (B1165640), trifluoroacetic anhydride) and acyl halides (e.g., benzoyl chloride). mdpi.comresearchgate.net The reaction is often catalyzed by a base, such as pyridine, which also serves as a solvent and neutralizes the acid byproduct.
For this compound, acylation with a reagent like acetic anhydride would yield 1-(4-ethoxyphenyl)propyl acetate. The use of fluorinated acylating agents, such as trifluoroacetic anhydride (TFAA), can enhance detectability by electron capture detectors (ECD) in GC analysis. jfda-online.com
The general reaction for the acylation of this compound is:
This compound + Acylating Agent → 1-(4-ethoxyphenyl)propyl Ester + Byproduct
Table 2: Representative Acylation Agents and Conditions for this compound This table presents plausible reaction conditions based on general procedures for acylating secondary benzylic alcohols.
| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time |
|---|---|---|---|---|
| Acetic Anhydride | Pyridine | Pyridine or Solvent-free | Room Temperature - 60 | 1-8 hours |
| Trifluoroacetic Anhydride (TFAA) | None or Pyridine | Acetonitrile, Dichloromethane (B109758) | 25-60 | 15-60 min |
| Benzoyl Chloride | Pyridine | Pyridine, Dichloromethane | Room Temperature | 1-3 hours |
Alkylation reactions involve the replacement of the active hydrogen of the hydroxyl group with an alkyl group, forming an ether. weber.hu This process also reduces polarity and increases volatility. While direct alkylation of alcohols can be challenging, esterification, which is technically a form of acylation, is a highly effective method for derivatization and is sometimes discussed under the broader category of alkylation. weber.hu
True alkylation to form ethers for GC analysis is less common for simple alcohols compared to silylation or acylation but can be achieved using alkylating agents like alkyl halides in the presence of a base (Williamson ether synthesis). However, for analytical derivatization, esterification is the more prevalent "alkylation" strategy. For instance, reaction with an acid chloride or anhydride, as described in the acylation section, results in an ester.
Another relevant transformation is the reaction with diazomethane (B1218177) in the presence of a Lewis acid catalyst to form a methyl ether, though this method is less common due to the hazardous nature of diazomethane.
Functional Group Transformations for Novel Compound Synthesis
The hydroxyl group of this compound is a key site for transformations to introduce new functionalities, enabling the synthesis of a variety of novel compounds. These transformations often involve the conversion of the alcohol into a better leaving group, followed by nucleophilic substitution.
A common strategy is the conversion of the alcohol to an alkyl halide. libretexts.org For a secondary benzylic alcohol, this can be achieved using reagents like thionyl chloride (SOCl₂) to produce the corresponding chloride or phosphorus tribromide (PBr₃) for the bromide. ub.edu The reaction with SOCl₂ often proceeds with pyridine to neutralize the HCl byproduct. These benzylic halides are versatile intermediates for subsequent nucleophilic substitution reactions.
Another important transformation is the conversion of the alcohol to an amine. This can be achieved through a two-step process involving initial conversion to an alkyl halide or sulfonate ester (e.g., tosylate), followed by reaction with ammonia (B1221849) or a primary/secondary amine. Direct methods for the amination of benzylic alcohols have also been developed, often using a palladium/phosphine-borane catalyst system to facilitate the reaction with amines. researchgate.net
Table 3: Selected Functional Group Transformations of this compound This table outlines potential synthetic routes based on established methods for benzylic alcohols.
| Target Functional Group | Reagents | Intermediate | Potential Product |
|---|---|---|---|
| Alkyl Chloride | Thionyl Chloride (SOCl₂), Pyridine | N/A | 1-Chloro-1-(4-ethoxyphenyl)propane |
| Alkyl Bromide | Phosphorus Tribromide (PBr₃) | N/A | 1-Bromo-1-(4-ethoxyphenyl)propane |
Cross-Coupling and Annulation Reactions
The benzylic position of this compound allows it to participate in more advanced carbon-carbon and carbon-heteroatom bond-forming reactions, such as cross-coupling and annulation reactions, which are powerful tools for constructing complex molecular architectures.
Cross-Coupling Reactions: Secondary benzylic alcohols can be used in cross-coupling reactions, often after conversion of the hydroxyl group into a more reactive species. For example, they can be converted to benzylic carbonates or acetates, which can then undergo palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids to form diarylmethanes. researchgate.net Nickel-catalyzed cross-coupling reactions of benzylic alcohols with boronic acids have also been developed, where the C-O bond cleavage is facilitated by the formation of a boronic ester intermediate. nih.govacs.org These methods provide a direct route to synthesize 1,1-diarylalkanes.
A plausible cross-coupling reaction involving a derivative of this compound could be:
1-(4-ethoxyphenyl)propyl carbonate + Arylboronic Acid --(Pd or Ni catalyst)--> 1-Aryl-1-(4-ethoxyphenyl)propane
Annulation Reactions: Annulation reactions involve the formation of a new ring onto a substrate. wikipedia.org Benzylic alcohols can serve as precursors in annulation reactions to construct heterocyclic or carbocyclic ring systems. For example, acid-catalyzed reactions of benzylic alcohols with alkenes or alkynes can lead to the formation of fused ring systems through a Friedel-Crafts-type alkylation followed by intramolecular cyclization.
Furthermore, ruthenium-catalyzed oxidative annulation reactions of aromatic compounds with allyl alcohol have been reported to form seven-membered rings. rsc.org While specific examples with this compound are not documented, its structural features suggest potential for similar reactivity. For instance, it could conceivably react with suitable partners to form fused heterocyclic systems, such as quinolines or pyrido[1,2-a]pyrimidin-4-ones, under appropriate catalytic conditions. rsc.orgnih.gov The synthesis of N-heterocycles from benzylic alcohols and substituted anilines can also be achieved, sometimes even without a catalyst, through a tandem oxidation-cyclization process. researchgate.net
Emerging Research Areas and Interdisciplinary Applications of 1 4 Ethoxyphenyl 1 Propanol Derivatives
Integration with Advanced Materials Science (e.g., NLO materials)
The quest for new materials with superior nonlinear optical (NLO) properties for applications in photonics and optoelectronics has driven research into organic chromophores. Derivatives of 1-(4-ethoxyphenyl)-1-propanol, particularly chalcones, have emerged as promising candidates. These molecules typically feature a donor-π-acceptor (D-π-A) structure, which is critical for high second- and third-order optical nonlinearities. pageplace.deanalis.com.my In this framework, the 4-ethoxyphenyl group from the parent compound acts as an effective electron-donating group (EDG), enhancing the molecular hyperpolarizability. analis.com.my
Research has focused on synthesizing chalcone (B49325) derivatives where the 1-(4-ethoxyphenyl) moiety is incorporated. The delocalization of π-electrons across the conjugated system, facilitated by the ethoxy donor group and an acceptor group on the other end of the molecule, leads to a significant NLO response. analis.com.my These organic materials offer advantages over inorganic crystals, including ease of synthesis, structural tailorability, and the potential for creating processable materials by doping them into polymer matrices like Poly(methyl methacrylate) (PMMA). researchgate.net The resulting guest-host systems can achieve a compromise between high NLO activity and good material processability, making them suitable for optical device fabrication. researchgate.net
Detailed studies using techniques like the Z-scan method have quantified the NLO properties of these materials. The findings suggest that such chalcone derivatives exhibit strong third-order NLO responses, with their nonlinear properties being comparable to some semiconductor compounds, positioning them as a promising class of materials for future optical technologies. researchgate.net
Table 1: NLO Properties of Chalcone Derivatives in a PMMA Host
| Chalcone Derivative | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/GW) | Third-Order Susceptibility (χ⁽³⁾) (esu) |
|---|---|---|---|
| 1-(4-methoxyphenyl)-3-(4-butyloxyphenyl)-prop-2-en-1-one | ~10⁻¹⁴ | ~1 | ~10⁻¹³ |
| 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-prop-2-en-1-one | ~10⁻¹⁴ | ~1 | ~10⁻¹³ |
Data derived from studies on analogous chalcone systems, indicating the potential performance of ethoxy-substituted derivatives. researchgate.net
Application in Bio-Inspired Chemical Transformations
Bio-inspired synthesis seeks to emulate the efficiency and selectivity of natural enzymatic processes in the laboratory. A significant area of this research involves the use of biocatalysts, such as isolated enzymes or whole-cell systems, to perform challenging chemical transformations. Derivatives of this compound, particularly the chiral alcohol itself, are ideal targets for bio-inspired synthesis. acs.orgacs.org
The asymmetric reduction of the corresponding prochiral ketone, 1-(4-ethoxyphenyl)-1-propanone, using alcohol dehydrogenases (ADHs) is a prime example of a bio-inspired transformation. mdpi.com ADHs, often used in combination with a cofactor regeneration system (e.g., using 2-propanol), can produce the chiral alcohol with very high enantiomeric excess (ee). acs.org This method offers a green and highly selective alternative to traditional chemical reductants. The ability to produce specific stereoisomers is crucial, as the biological activity of chiral molecules is often dependent on their configuration. acs.org
Research has demonstrated the viability of this approach for a range of aromatic ketones, yielding optically active secondary alcohols. mdpi.com The modularity of these biocatalytic systems allows for the synthesis of either the (R) or (S) enantiomer by selecting an appropriate enzyme, providing access to a diverse set of chiral building blocks for further synthetic endeavors. acs.org Furthermore, the use of green reaction media, such as deep eutectic solvents (DES), in these biotransformations is being explored to enhance enzyme stability and process efficiency. mdpi.com
Table 2: Representative Biocatalytic Reduction of Aromatic Ketones
| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|
| Propiophenone | ADH-T in NADES | (S)-1-phenyl-1-propanol | >99% | 89% |
| 1-(4-methoxyphenyl)ethanone | Acetobacter sp. CCTCC M209061 | (S)-1-(4-methoxyphenyl)ethanol | 98.7% | - |
Data from analogous bioreduction processes highlight the potential for synthesizing chiral this compound. mdpi.com
Future Perspectives in Synthetic Chemistry Research
The scaffold of this compound and its derivatives holds considerable potential for future synthetic chemistry research. The focus is expected to be on three main fronts: the development of novel asymmetric synthetic methods, its utilization as a versatile chiral building block, and the creation of structurally diverse derivatives for new applications.
Asymmetric Catalysis: Future work will likely involve the design of more advanced catalysts for the enantioselective synthesis of chiral this compound and its analogues. This includes the development of new organocatalysts, such as highly acidic chiral N-triflyl phosphoramides, for reactions like the alkenylation of propargyl alcohols to form chiral enynes. nih.gov The use of chiral auxiliaries, like Ellman's sulfinamide, in the stereoselective synthesis of amine derivatives also represents a promising route for creating complex chiral molecules. mdpi.com
Chiral Building Blocks: As access to enantiomerically pure forms of this compound improves through biocatalysis and asymmetric synthesis, its use as a chiral synthon in the total synthesis of complex natural products and active pharmaceutical ingredients will expand. researchgate.netnih.gov Its structure is relevant to natural scaffolds like lignin (B12514952) and various alkaloids, suggesting its potential as an intermediate in creating novel bioactive compounds. rsc.orgresearchgate.net
Derivative Diversification: There is significant scope for creating new derivatives by modifying the parent structure. This could involve transformations of the alcohol, alterations to the ethoxy group, or substitutions on the phenyl ring to modulate the electronic and steric properties of the molecule. nih.gov These new derivatives could be explored for a wide range of applications, from inhibitors of biological targets like the polo-box domain of polo-like kinase 1 to new classes of materials. nih.gov The development of greener and more efficient synthetic protocols, potentially employing flow chemistry or novel reaction media, will be crucial in realizing this potential. mdpi.com
Table 3: Potential Future Research Directions
| Research Area | Synthetic Strategy | Target Application | Relevant Findings |
|---|---|---|---|
| Novel Asymmetric Synthesis | Organocatalytic alkenylation of related propargyl alcohols. | Access to chiral 1,4-enynes and other complex structures. | Chiral N-triflyl phosphoramide (B1221513) catalysts show high reactivity and selectivity. nih.gov |
| Medicinal Chemistry | Use as a chiral template for synthesizing complex molecules. | Development of new therapeutic agents. | Analogous scaffolds are used to create inhibitors for various biological targets. nih.govnih.gov |
| Green Chemistry | Biocatalytic routes using engineered enzymes in green solvents. | Sustainable production of enantiopure fine chemicals. | ADHs in deep eutectic solvents can improve yield and enzyme stability. mdpi.com |
| Advanced Materials | Synthesis of new D-π-A chromophores based on the scaffold. | Development of next-generation NLO and electroluminescent materials. | Carbazole alkaloids with related structures show potential in optical materials. rsc.org |
Q & A
Q. What advancements are needed to optimize biocatalytic production of this compound?
- Answer : Engineered enzymes (e.g., Lactobacillus ketoreductases) with improved substrate specificity and NADPH cofactor recycling systems (e.g., glucose dehydrogenase coupling) can boost yields. Immobilization on mesoporous silica enhances enzyme stability (>10 recycles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
